molecular formula C19H24N2O3S2 B2575597 ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 1118794-07-2

ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2575597
CAS No.: 1118794-07-2
M. Wt: 392.53
InChI Key: VCYSEAMKGDCZTP-UHFFFAOYSA-N
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Description

ETHYL 5'-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a bithiophene-derived compound featuring a 2,3'-bithiophene core substituted with a methylpiperidine-linked acetamido group at the 5' position and an ethyl carboxylate at the 4' position. Its structural complexity arises from the integration of a thiophene heterocycle, a piperidine moiety, and a carboxamide linker, which may confer unique electronic, solubility, or bioactive properties. Such compounds are of interest in materials science and medicinal chemistry due to thiophene’s conductive properties and piperidine’s role as a pharmacophore .

Properties

IUPAC Name

ethyl 2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-8-6-10-25-15)12-26-18(17)20-16(22)11-21-9-5-4-7-13(21)2/h6,8,10,12-13H,3-5,7,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYSEAMKGDCZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the bithienyl core, which can be synthesized through a Suzuki-Miyaura coupling reaction . The piperidine moiety is then introduced via nucleophilic substitution reactions, and the final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithienyl core can yield bithienyl sulfoxides, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5’-[2-(2-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the bithienyl core can participate in electron transfer processes. These interactions can modulate various biological pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

However, insights can be drawn from structurally related thiophene-based heterocycles described in , which discusses bis-heterocyclic compounds synthesized from a thiophene precursor. Below is a comparative analysis based on substituent effects and synthetic strategies:

Structural and Functional Group Comparisons
Compound Core Structure Key Substituents Potential Applications
Target Compound 2,3'-Bithiophene 5'-Acetamido (methylpiperidine-linked), 4'-carboxylate Electronics, drug delivery (speculative)
Bis-pyrimidine derivatives (from ) Thieno[2,3-b]thiophene Acetyl, ethanone, pyrimidine/pyrazole/triazolo-pyrimidine Organic semiconductors, bioactive agents

Key Observations :

Substituent Diversity : The target compound’s methylpiperidine-acetamido group distinguishes it from the bis-pyrimidine derivatives in , which prioritize fused heterocycles (e.g., pyrimidine, pyrazole). Piperidine substituents often enhance bioavailability or modulate solubility in drug-like molecules, whereas fused heterocycles in improve π-conjugation for electronic applications .

Synthetic Pathways: Both compounds utilize enaminone intermediates (via DMF-DMA) for functionalization. However, the target compound’s acetamido linkage suggests a nucleophilic acyl substitution pathway, whereas emphasizes cyclocondensation reactions to form bis-heterocycles .

Biological Activity

Ethyl 5'-[2-(2-methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This article examines its molecular characteristics, biological interactions, and potential applications in medicinal chemistry.

Molecular Characteristics

  • Chemical Formula : C₁₉H₂₄N₂O₃S₂
  • Molecular Weight : 392.53 g/mol
  • Structural Features :
    • Contains a bithienyl core, which is known for its electronic properties.
    • An ethyl ester functional group that may enhance lipophilicity.
    • A piperidine moiety that suggests potential interactions with various biological receptors.

The biological activity of this compound is primarily attributed to its structural components:

  • Piperidine Moiety : This part of the molecule is expected to interact with neurotransmitter receptors, potentially influencing neurological pathways. Piperidine derivatives are often associated with analgesic and anxiolytic effects due to their ability to modulate neurotransmitter systems.
  • Bithienyl Core : The presence of thiophene rings allows for π-π stacking interactions with aromatic residues in proteins, which can enhance binding affinity to target molecules. This structural feature is crucial for the compound's potential as a drug candidate.

Interaction Studies

Research indicates that this compound may exhibit significant binding affinity towards various biological targets. The interactions are hypothesized to be pivotal in determining its pharmacological profile.

Potential Therapeutic Applications

The compound's unique structure suggests several possible therapeutic applications:

  • Neuropharmacology : Given its piperidine component, it may serve as a scaffold for developing drugs targeting central nervous system disorders.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5'-[2-(4-methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylateSimilar bithienyl core; different piperidine substitutionVariation in piperidine structure may alter biological activity
Ethyl 5'-[2-(4-methylpiperazin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylateContains a piperazine instead of piperidinePotentially different pharmacological properties due to nitrogen atom positioning

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